molecular formula C9H9ClO3 B2424378 3-(2-Chlorophenyl)-2-hydroxypropanoic acid CAS No. 133373-31-6

3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B2424378
CAS No.: 133373-31-6
M. Wt: 200.62
InChI Key: VKBJHUQUYGMTJL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorinated phenyl ring attached to a hydroxypropanoic acid moiety

Scientific Research Applications

3-(2-Chlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of 2-chlorophenylacetic acid, which undergoes hydroxylation to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(2-Chlorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2-Chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(2-substituted phenyl)-2-hydroxypropanoic acid derivatives.

Comparison with Similar Compounds

  • 3-(2-Bromophenyl)-2-hydroxypropanoic acid
  • 3-(2-Fluorophenyl)-2-hydroxypropanoic acid
  • 3-(2-Methylphenyl)-2-hydroxypropanoic acid

Comparison: 3-(2-Chlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its brominated and fluorinated analogs, the chlorinated compound may exhibit different pharmacokinetic properties and binding affinities. The methyl-substituted analog may have different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBJHUQUYGMTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133373-31-6
Record name 3-(2-chlorophenyl)-2-hydroxypropanoic acid
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